molecular formula C10H14N2O3 B13100106 Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate CAS No. 7389-16-4

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Cat. No.: B13100106
CAS No.: 7389-16-4
M. Wt: 210.23 g/mol
InChI Key: LKLZPIURRRSAAU-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethoxy group at position 4, a methyl group at position 2, and an ethyl ester group at position 5 of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction is carried out in ethanol, and the mixture is heated to reflux for several hours. The general reaction scheme is as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) to form the pyrimidine ring.

    Esterification: The resulting intermediate undergoes esterification to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial or antiviral properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

    Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

    Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

7389-16-4

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-4-14-9-8(10(13)15-5-2)6-11-7(3)12-9/h6H,4-5H2,1-3H3

InChI Key

LKLZPIURRRSAAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)OCC)C

Origin of Product

United States

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